2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide
Description
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Properties
IUPAC Name |
N-(2-methylphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS2/c1-15-8-3-4-9-16(15)22-18(25)14-27-20-19(17-10-7-13-26-17)23-21(24-20)11-5-2-6-12-21/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBNHMDUGBLDAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic molecule notable for its spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Structural Overview
The molecular formula of this compound is , and it features a unique spirocyclic arrangement that includes a thiophene ring and a diazine moiety. The presence of these structural elements contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 451.5 g/mol |
| Structure | Spirocyclic with thiophene |
Biological Activity
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial Activity : Some studies have shown that spirocyclic compounds can inhibit bacterial growth by disrupting membrane integrity or interfering with metabolic pathways.
- Antitumor Properties : The compound's structural features may allow it to interact with specific cellular targets involved in cancer progression. Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity, potentially affecting signaling pathways related to cell growth and apoptosis.
Study 1: Antimicrobial Activity
In vitro assays were conducted to evaluate the antimicrobial efficacy of the compound against several bacterial strains. Results indicated that at concentrations above 50 μM, the compound exhibited significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
Study 2: Cytotoxicity in Cancer Cells
A study assessed the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that it induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 30 μM for certain cell lines, indicating promising antitumor activity.
Study 3: Structure-Activity Relationship (SAR)
A comparative analysis was performed on structurally related compounds to identify key functional groups responsible for biological activity. It was found that modifications to the thiophene ring significantly influenced both potency and selectivity towards target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
